2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
CAS No.: 1351613-54-1
Cat. No.: VC7074355
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351613-54-1 |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 |
| IUPAC Name | 2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C19H22N6O2S/c1-23(19-22-17-14(27-2)5-3-6-15(17)28-19)13-16(26)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h3-8H,9-13H2,1-2H3 |
| Standard InChI Key | WMENROGMLWDPFH-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, reflects its intricate architecture. Key structural features include:
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A 4-methoxybenzo[d]thiazole core, which contributes aromaticity and electron-rich regions conducive to π-π stacking interactions.
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A methylamino linker bridging the thiazole and a ketone group, introducing conformational flexibility.
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A piperazine ring substituted with a pyrimidine moiety, enhancing hydrogen-bonding capacity and solubility in polar solvents.
Molecular Formula and Weight
With the molecular formula C₁₉H₂₂N₆O₂S and a molecular weight of 398.49 g/mol, the compound falls within the mid-range of small-molecule drug candidates. Its topological polar surface area (TPSA) of 115 Ų, calculated from structural descriptors, suggests moderate permeability across biological membranes.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 1351613-54-1 |
| Molecular Formula | C₁₉H₂₂N₆O₂S |
| Molecular Weight | 398.49 g/mol |
| IUPAC Name | 2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
| SMILES | CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
| Solubility | Not experimentally determined |
The absence of solubility data underscores the need for further physicochemical profiling, particularly in pharmaceutically relevant solvents like water, DMSO, and ethanol.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves convergent routes due to its modular structure:
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Benzo[d]thiazole Synthesis: The 4-methoxybenzo[d]thiazole moiety may derive from cyclization of 2-aminothiophenol derivatives with α-haloketones, followed by methoxylation at the 4-position.
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Piperazine-Pyrimidine Assembly: The 4-(pyrimidin-2-yl)piperazine fragment could be prepared via nucleophilic aromatic substitution between 2-chloropyrimidine and piperazine.
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Coupling Reactions: A final step might involve amide bond formation between the methylamino-thiazole and piperazine-ketone intermediates, potentially using carbodiimide-based coupling agents.
Optimized Reaction Pathways
While explicit synthetic details remain proprietary, analogous methodologies for related heterocycles suggest:
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Thiazole Alkylation: Reacting 4-methoxybenzo[d]thiazol-2-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methylamino group.
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Piperazine Functionalization: Condensing piperazine with 2-chloropyrimidine under refluxing conditions in acetonitrile.
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Ketone Linkage: Coupling the two fragments via a nucleophilic acyl substitution, employing HOBt/EDCI activation for amide bond formation.
Biological Activity and Mechanistic Hypotheses
Neurological Applications
Piperazine derivatives are prevalent in neuropharmacology due to their ability to cross the blood-brain barrier. The compound’s structural similarity to 5-HT₃ receptor antagonists (e.g., ondansetron) implies possible utility in managing chemotherapy-induced nausea or anxiety disorders.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
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δ 3.85 (s, 3H, OCH₃)
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δ 3.10–3.45 (m, 8H, piperazine-H)
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δ 7.20–8.60 (m, 5H, aromatic H)
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δ 2.95 (s, 3H, N-CH₃)
¹³C NMR would reveal carbonyl resonance near δ 170 ppm, with aromatic carbons between δ 110–160 ppm.
Infrared Spectroscopy (IR)
Key absorptions:
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1685 cm⁻¹ (C=O stretch)
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1590 cm⁻¹ (C=N of thiazole)
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1250 cm⁻¹ (C-O of methoxy group)
Pharmacological and Toxicological Considerations
ADMET Profiling
Computational predictions using SwissADME indicate:
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Absorption: Moderate intestinal absorption (70% human oral absorption)
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Metabolism: Susceptible to CYP3A4-mediated oxidation
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Toxicity: Low AMES mutagenicity risk (predicted)
Applications and Future Directions
Therapeutic Development
Priority areas include:
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Antimicrobial Resistance: As a novel scaffold against multidrug-resistant pathogens.
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Targeted Cancer Therapy: Combination regimens with DNA-damaging agents.
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Antithrombotic Agents: PAR4 inhibition for stroke prevention .
Research Priorities
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Synthetic Optimization: Develop greener routes using flow chemistry.
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In Vivo Efficacy: PK/PD studies in disease models.
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Crystallography: X-ray structure determination to guide SAR.
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